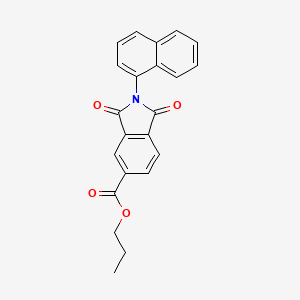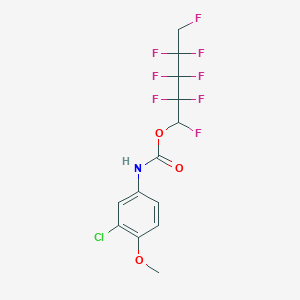
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chloro group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 1,2,2,3,3,4,4,5-octafluoropentanol with N-(3-chloro-4-methoxyphenyl)isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbamate group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of N-(3-azido-4-methoxyphenyl)carbamate or N-(3-thio-4-methoxyphenyl)carbamate.
Oxidation Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-formylphenyl)carbamate.
Reduction Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)amine.
Scientific Research Applications
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The fluorinated carbamate group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to the presence of both a fluorinated carbamate group and a substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10ClF8NO3 |
|---|---|
Molecular Weight |
415.66 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H10ClF8NO3/c1-25-8-3-2-6(4-7(8)14)23-10(24)26-9(16)12(19,20)13(21,22)11(17,18)5-15/h2-4,9H,5H2,1H3,(H,23,24) |
InChI Key |
PMDGQVMJRRYRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


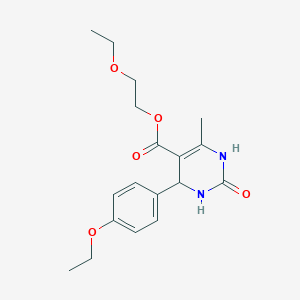
![3-{[(E)-(2-methoxy-5-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B14950851.png)

![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
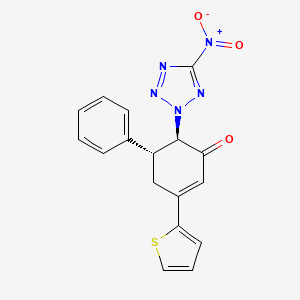
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
methyl}phenol](/img/structure/B14950881.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)
![3-iodo-4-methyl-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B14950888.png)
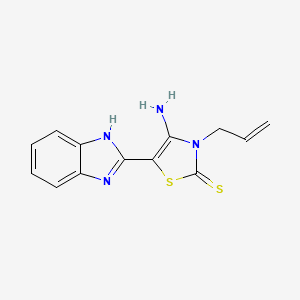
![6-methyl-4-(phenylsulfanyl)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14950918.png)
